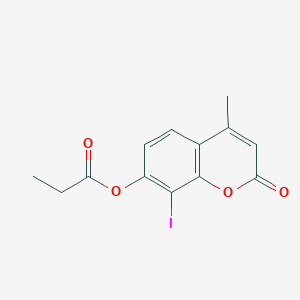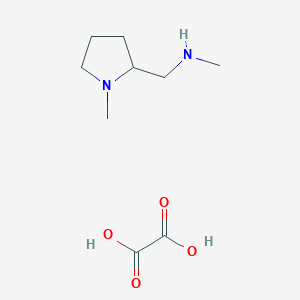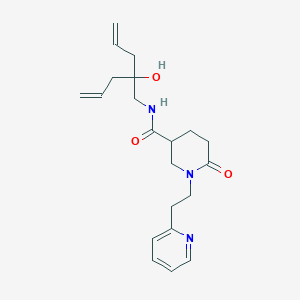
(8-Iodo-4-methyl-2-oxochromen-7-yl) propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Iodo-4-methyl-2-oxochromen-7-yl) propanoate is a synthetic organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound, characterized by the presence of an iodo group, a methyl group, and a propanoate ester, exhibits unique chemical properties that make it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Iodo-4-methyl-2-oxochromen-7-yl) propanoate typically involves multi-step organic reactions. One common method includes the iodination of 4-methyl-2-oxochromene followed by esterification with propanoic acid. The iodination step can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The esterification reaction is usually carried out in the presence of a catalyst such as sulfuric acid or using a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(8-Iodo-4-methyl-2-oxochromen-7-yl) propanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The carbonyl group in the chromenone ring can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted chromenones with various functional groups.
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of alcohols or reduced chromenone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (8-Iodo-4-methyl-2-oxochromen-7-yl) propanoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Studies focus on its efficacy and safety in treating various diseases, with an emphasis on understanding its pharmacokinetics and pharmacodynamics.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It also finds applications in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of (8-Iodo-4-methyl-2-oxochromen-7-yl) propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodo group and the chromenone ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit enzyme activity by forming covalent bonds with active site residues or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-oxochromen-7-yl acetate
- 8-Bromo-4-methyl-2-oxochromen-7-yl propanoate
- 7-Hydroxy-4-methyl-2-oxochromen-8-yl propanoate
Uniqueness
(8-Iodo-4-methyl-2-oxochromen-7-yl) propanoate is unique due to the presence of the iodo group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, the iodo group enhances its ability to undergo substitution reactions and interact with biological targets, making it a versatile compound in both synthetic and biological applications.
Properties
IUPAC Name |
(8-iodo-4-methyl-2-oxochromen-7-yl) propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IO4/c1-3-10(15)17-9-5-4-8-7(2)6-11(16)18-13(8)12(9)14/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQUBVKXTUTLDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(2-Cyclohexylethyl)triazol-4-yl]-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6134676.png)
![N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B6134691.png)

![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(2-pyridinylthio)acetamide](/img/structure/B6134702.png)
![1-(1-{1-[3-(3-fluorophenyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6134719.png)
![2-chloro-N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)benzamide](/img/structure/B6134723.png)

![2-{4-[4-(2-hydroxyethoxy)benzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6134745.png)
![3-[2-({[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-1,3-oxazolidin-2-one](/img/structure/B6134748.png)

![2-[4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6134764.png)
![2-(1-(3-methyl-2-buten-1-yl)-4-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6134768.png)
![1-isopropyl-5-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6134769.png)
![N,N-dimethyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}sulfamide](/img/structure/B6134770.png)
